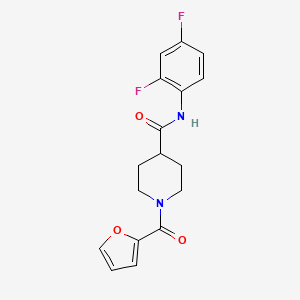![molecular formula C17H15N3O7 B5364780 N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5364780.png)
N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine, also known as FANAA, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. FANAA has been found to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
科学的研究の応用
N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine has been extensively studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. This compound has also been shown to reduce the expression of cyclooxygenase-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
In addition to its anti-inflammatory properties, this compound has also been found to exhibit anti-tumor activity. It has been shown to induce apoptosis in human breast cancer cells by activating the caspase-3 pathway. This compound has also been reported to inhibit the growth of human lung cancer cells by inducing cell cycle arrest at the G1 phase.
作用機序
The mechanism of action of N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating intracellular signaling pathways. This compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a key role in cell proliferation, differentiation, and apoptosis. This compound has also been reported to inhibit the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, which are involved in the inflammatory response. This compound has also been reported to increase the activity of superoxide dismutase (SOD), an enzyme that plays a key role in the detoxification of ROS.
実験室実験の利点と制限
One of the major advantages of N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine is its potential as a therapeutic agent for the treatment of inflammatory and cancer-related diseases. This compound has been found to exhibit potent anti-inflammatory and anti-tumor activity in vitro and in vivo. However, one of the limitations of this compound is its low yield, which makes it difficult to obtain large quantities of the compound for further studies.
将来の方向性
There are several future directions that can be explored in the field of N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine research. One of the areas of interest is the development of more efficient synthesis methods for this compound. This would enable researchers to obtain larger quantities of the compound for further studies.
Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of inflammatory and cancer-related diseases. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials.
In addition, the mechanism of action of this compound needs to be further elucidated. This would provide a better understanding of how this compound exerts its biological effects and could potentially lead to the development of more effective therapeutic agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The synthesis of this compound involves the condensation of 3-nitrobenzaldehyde and furoyl glycine in the presence of acetic anhydride and catalytic amounts of pyridine. This compound has been found to modulate intracellular signaling pathways, including the MAPK and NF-κB pathways. Further studies are needed to determine the efficacy and safety of this compound as a therapeutic agent for the treatment of inflammatory and cancer-related diseases.
合成法
The synthesis of N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine involves the condensation of 3-nitrobenzaldehyde and furoyl glycine in the presence of acetic anhydride and catalytic amounts of pyridine. The resulting intermediate is then treated with alanine, followed by hydrolysis to yield this compound. The yield of this compound obtained through this method is reported to be around 30%.
特性
IUPAC Name |
2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7/c1-10(17(23)24)18-15(21)13(19-16(22)14-6-3-7-27-14)9-11-4-2-5-12(8-11)20(25)26/h2-10H,1H3,(H,18,21)(H,19,22)(H,23,24)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYAMJBKPQSFID-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-{4-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5364707.png)


![2-{2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5364728.png)
![3-({1-[(1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5364730.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[3-(2-fluorophenyl)acryloyl]piperazine](/img/structure/B5364735.png)
![3-(2-amino-1,3-thiazol-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B5364736.png)
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5364748.png)
![methyl 2-({[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5364749.png)
![2-[2-(4-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5364759.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(propionylamino)benzamide](/img/structure/B5364772.png)
![2-(2-methoxyphenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5364779.png)
![N-(3-furylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5364788.png)
